molecular formula C16H20N2O2S B13892278 N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide

N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide

Cat. No.: B13892278
M. Wt: 304.4 g/mol
InChI Key: OFYXBDJHPKDIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a butane chain, which is further connected to a phenyl ring substituted with a 4-methylpyridin-3-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to begin with the synthesis of 4-(4-methylpyridin-3-yl)phenylamine, which can be achieved through a series of reactions including nitration, reduction, and amination. The final step involves the sulfonation of the amine intermediate with butane-1-sulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide has found applications in several areas of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings and pyridine moiety can engage in π-π interactions and other non-covalent interactions, modulating the compound’s effects on enzymes, receptors, and other proteins.

Comparison with Similar Compounds

N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide can be compared with other sulfonamide derivatives and aromatic compounds. Similar compounds include:

    N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)phenyl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.

    Sulfonamide-based drugs: Such as sulfanilamide and sulfamethoxazole, which are used as antibiotics.

    Aromatic sulfonamides: Compounds like benzenesulfonamide and toluenesulfonamide, which have different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-3-4-11-21(19,20)18-15-7-5-14(6-8-15)16-12-17-10-9-13(16)2/h5-10,12,18H,3-4,11H2,1-2H3

InChI Key

OFYXBDJHPKDIHP-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.